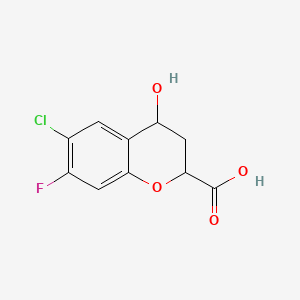![molecular formula C42H51N8O5P B13913472 N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound used primarily in the field of oligonucleotide synthesis. This compound is known for its role in the production of labeled oligonucleotides, which are essential in various biochemical and molecular biology applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups are protected using trityl or silyl protecting groups to prevent unwanted reactions.
Coupling Reaction: The protected intermediate is then coupled with 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl chloride under anhydrous conditions to form the phosphoramidite.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates.
Reduction: Reduction reactions can convert the phosphoramidite to phosphines.
Substitution: The cyanoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Typically performed using iodine or other oxidizing agents in the presence of water.
Reduction: Achieved using reducing agents like lithium aluminum hydride.
Substitution: Conducted under basic conditions with nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include phosphates, phosphines, and substituted derivatives, which are used in further synthetic applications .
Applications De Recherche Scientifique
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is widely used in scientific research, particularly in:
Chemistry: As a reagent in the synthesis of labeled oligonucleotides.
Biology: In the study of gene expression and regulation through labeled DNA and RNA probes.
Medicine: For diagnostic purposes, including the detection of genetic disorders and infectious diseases.
Industry: In the production of custom oligonucleotides for research and therapeutic applications.
Mécanisme D'action
The compound exerts its effects by participating in the synthesis of oligonucleotides. It acts as a phosphoramidite reagent, facilitating the formation of phosphodiester bonds between nucleotides. The cyanoethoxy group serves as a leaving group, allowing the formation of a stable phosphodiester linkage. This mechanism is crucial for the automated synthesis of DNA and RNA sequences .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2’-O-[dimethyl(2-methyl-2-propanyl)silyl]adenosine
- UNA-A(BZ) Phosphoramidite
Uniqueness
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to its specific structure, which allows for efficient and high-yield synthesis of labeled oligonucleotides. Its stability and compatibility with various synthesizers make it a preferred choice in oligonucleotide synthesis .
Propriétés
Formule moléculaire |
C42H51N8O5P |
|---|---|
Poids moléculaire |
778.9 g/mol |
Nom IUPAC |
N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C42H51N8O5P/c1-29(2)39(51)46-41-45-38-37(40(52)47-41)44-28-49(38)36-26-48(25-35(55-36)27-54-56(53-24-16-23-43)50(30(3)4)31(5)6)42(32-17-10-7-11-18-32,33-19-12-8-13-20-33)34-21-14-9-15-22-34/h7-15,17-22,28-31,35-36H,16,24-27H2,1-6H3,(H2,45,46,47,51,52) |
Clé InChI |
FRWLFVXCJRIGKK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)
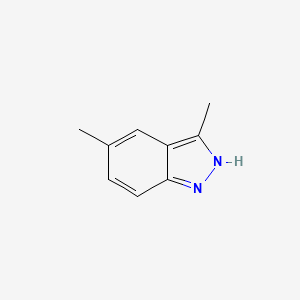

![3,27-Bis(2-ethylhexyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene-7,23-dicarbaldehyde](/img/structure/B13913398.png)
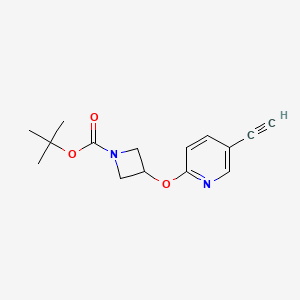
![6-Bromo-2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13913412.png)
![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)
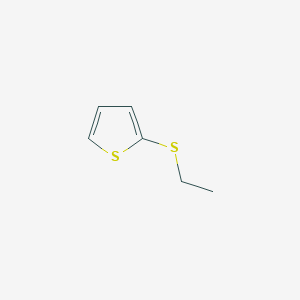
![2-Propenenitrile, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13913438.png)
![5-[(Dimethylamino)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B13913446.png)
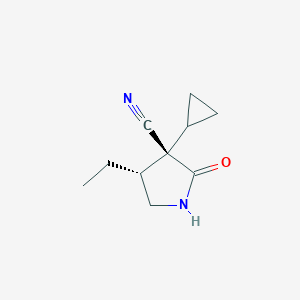

![6-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13913465.png)
